molecular formula C15H20N4 B13811236 1-(1h-Imidazol-4-ylmethyl)-4-p-tolyl-piperazine

1-(1h-Imidazol-4-ylmethyl)-4-p-tolyl-piperazine

Cat. No.: B13811236
M. Wt: 256.35 g/mol
InChI Key: RHEBGSLKORJLEY-UHFFFAOYSA-N
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Description

1-(1H-Imidazol-4-ylmethyl)-4-p-tolyl-piperazine is a compound that features an imidazole ring and a piperazine ring The imidazole ring is a five-membered heterocyclic ring containing two nitrogen atoms, while the piperazine ring is a six-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-Imidazol-4-ylmethyl)-4-p-tolyl-piperazine typically involves the reaction of an imidazole derivative with a piperazine derivative. One common method involves the alkylation of 1H-imidazole-4-carboxaldehyde with 4-p-tolylpiperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-(1H-Imidazol-4-ylmethyl)-4-p-tolyl-piperazine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(1H-Imidazol-4-ylmethyl)-4-p-tolyl-piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1H-Imidazol-4-ylmethyl)-4-p-tolyl-piperazine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the piperazine ring can interact with various biological receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects. For example, the compound may inhibit certain enzymes or disrupt cellular processes .

Comparison with Similar Compounds

Similar Compounds

    1-(1H-Imidazol-4-ylmethyl)-4-phenylpiperazine: Similar structure but with a phenyl group instead of a p-tolyl group.

    1-(1H-Imidazol-4-ylmethyl)-4-methylpiperazine: Similar structure but with a methyl group instead of a p-tolyl group.

Uniqueness

1-(1H-Imidazol-4-ylmethyl)-4-p-tolyl-piperazine is unique due to the presence of the p-tolyl group, which can influence its chemical reactivity and biological activity. The p-tolyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Properties

Molecular Formula

C15H20N4

Molecular Weight

256.35 g/mol

IUPAC Name

1-(1H-imidazol-5-ylmethyl)-4-(4-methylphenyl)piperazine

InChI

InChI=1S/C15H20N4/c1-13-2-4-15(5-3-13)19-8-6-18(7-9-19)11-14-10-16-12-17-14/h2-5,10,12H,6-9,11H2,1H3,(H,16,17)

InChI Key

RHEBGSLKORJLEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)CC3=CN=CN3

Origin of Product

United States

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